4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine is a chemical compound that falls under the category of substituted anilines, characterized by the presence of both chloro and amino functional groups. It is often studied for its potential applications in pharmaceuticals and organic synthesis. The compound's systematic name reflects its structure, which includes a benzene ring substituted with chlorine and an amino group.
This compound can be synthesized through various chemical reactions involving chlorinated aromatic compounds and amines. Its relevance in the pharmaceutical industry stems from its potential biological activities, making it a subject of interest in medicinal chemistry.
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine can be classified as:
The synthesis of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is common practice.
The compound can undergo various chemical reactions typical for aromatic amines:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present.
The mechanism of action for 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine largely depends on its interactions with biological targets:
Research into specific interactions is ongoing, with studies focusing on its potential role as a therapeutic agent in conditions such as cancer or neurodegenerative diseases.
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine has several applications in scientific research:
The systematic IUPAC name 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine precisely defines the molecular structure, indicating the presence of two chlorinated benzene rings with the amine functionality attached to the benzylic carbon. Alternative chemical names reflect different naming conventions, including 1-(4-Chlorophenyl)-1-(4-chlorophenyl)methylamine and Bis(4-chlorophenyl)methylamine. The molecular formula is C₁₃H₁₁Cl₂N, with a calculated molecular weight of 252.14 g/mol. Key structural features include:
Table 1: Nomenclature and Identification of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
Nomenclature System | Name | Identifier |
---|---|---|
IUPAC Systematic Name | 4-Chloro-α-(4-chlorophenyl)benzenemethanamine | - |
Alternative Chemical Name | 1-(4-Chlorophenyl)-1-(4-chlorophenyl)methylamine | - |
CAS Common Name | Benzenemethanamine, 4-chloro-α-(4-chlorophenyl)- | 736033 |
Molecular Formula | C₁₃H₁₁Cl₂N | - |
Molecular Weight | 252.14 g/mol | - |
The chlorine substituents significantly influence the compound's conformational behavior and electronic properties through their inductive effects and contribution to steric bulk. The benzylic amine group provides a site for further derivatization through reactions such as acylation, reductive amination, or salt formation, enabling the creation of diverse structural analogs [1].
The development of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine emerged from broader research into chiral benzylamine derivatives during the late 20th century, particularly within pharmaceutical chemistry programs focused on G-protein coupled receptor targeting. Its structural framework was likely derived from medicinal chemistry efforts to optimize melanocortin receptor ligands, specifically MC4R antagonists and agonists that showed promise for treating obesity and cachexia. While the exact date of its first synthesis remains undocumented in available literature, its structural analogs appear extensively in patent literature from the 1990s concerning metabolic disorder therapeutics [5].
The compound's design reflects medicinal chemistry strategies aimed at enhancing receptor binding affinity through halogen substitution patterns. The symmetrical para-chloro configuration was likely selected to balance lipophilicity requirements for blood-brain barrier penetration with optimal steric parameters for receptor interaction. Early synthetic routes probably involved reductive amination of the corresponding ketone precursor, 4,4'-dichlorobenzhydrol, though modern approaches utilize more sophisticated asymmetric synthesis techniques to control stereochemistry [5].
The structural features of 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine establish its significance across multiple chemical disciplines:
Pharmaceutical Intermediates: The compound serves as a key precursor in synthesizing melanocortin-4 receptor (MC4R) modulators. Neurocrine Biosciences researchers extensively utilized similar bis-chlorinated benzylamine scaffolds to develop pyrrolidine derivatives exhibiting nanomolar affinity for MC4R. The structural rigidity and halogen positioning enable precise conformational control necessary for receptor binding [5].
Structure-Activity Relationship (SAR) Optimization: Medicinal chemists exploit the chlorine substituents to fine-tune electronic properties and lipophilicity. Research demonstrates that para-chlorination enhances metabolic stability compared to non-halogenated analogs while maintaining optimal steric parameters. The benzylic amine serves as an attachment point for introducing pharmacophore elements like heterocyclic systems that enhance target engagement [5].
Synthetic Versatility: This chiral scaffold undergoes diverse transformations, including:
Table 2: Structural Analogs and Their Applications in Medicinal Chemistry
Structural Analog | Key Modification | Medicinal Application | Reference |
---|---|---|---|
N-tert-butylpyrrolidine analogs | Elongated ethyl group replacing methyl | MC4R agonists for obesity | [5] |
Piperazine derivatives | Piperazine ring substitution | MC4R antagonists for cachexia | [5] |
Tetrahydrothiophene analogs | Sulfur-containing heterocycle | MC4R antagonists | [5] |
(4-Chlorophenyl)(cyclopropyl)methylamine | Cyclopropyl ring replacement | Biologically active intermediate | [7] |
Spiroindane-piperidine motif | Spirocyclic constraint | MC4R agonist scaffold | [5] |
The 4-chlorophenyl component specifically contributes to enhanced binding affinity in protein kinase inhibitors, as evidenced by its incorporation in AZD5363 (a potent Akt kinase inhibitor) where the chlorophenyl group occupies a hydrophobic pocket critical for potency. This demonstrates the broader utility of the chlorophenylmethylamine motif beyond MC4R targeting [7].
The scaffold's stereochemical complexity enables exploration of stereoselective interactions with biological targets. Research consistently demonstrates dramatic pharmacological differences between diastereomers of benzylamine derivatives. For MC4R-targeted compounds, the (,*) S,R isomers typically function as full agonists, while R,S isomers exhibit similar binding affinity but reduced efficacy in cAMP production assays. This stereodivergence highlights the importance of asymmetric synthesis in developing this chemical series [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0